Cas no 708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime)
708-08-7 structure
Product Name:4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
Numero CAS:708-08-7
MF:C8H10N2O3
MW:182.176601886749
CID:570442
PubChem ID:135473061
Update Time:2025-04-19
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- (4Z)-4-[(Hydroxyamino)methylene]-5-(hydroxymethyl)-2-methyl-3(4H) -pyridinone
- pyridoxaloxime
- 5-21-13-00052 (Beilstein Handbook Reference)
- CHEMBL3277911
- Pyridoxal oxime
- 708-08-7
- NCGC00175872-01
- Oxime du pyridoxal [French]
- CCG-50781
- BRD-K38056763-001-01-8
- SR-01000640129-1
- BRN 0153114
- Oxime du pyridoxal
- 4-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
- Isonicotinaldehyde, 3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime
- HMS1530L01
- Pyridoxal, oxime
- AKOS006243391
-
- Inchi: 1S/C8H10N2O3/c1-5-8(12)7(3-10-13)6(4-11)2-9-5/h2-3,11-13H,4H2,1H3/b10-3+
- Chiave InChI: QXKIIRAOFHLZMD-XCVCLJGOSA-N
- Sorrisi: OC1C(C)=NC=C(CO)C=1/C=N/O
Proprietà calcolate
- Massa esatta: 182.0692
- Massa monoisotopica: 182.069142
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 315
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 81.9
- XLogP3: -0.3
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 362.1°C at 760 mmHg
- Punto di infiammabilità: 172.8°C
- Indice di rifrazione: 1.596
- PSA: 81.92
- LogP: -0.40460
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26
- RTECS:UV1227100
-
Identificazione dei materiali pericolosi:
4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
708-08-7 (4-Pyridinecarboxaldehyde,3-hydroxy-5-(hydroxymethyl)-2-methyl-, oxime) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti